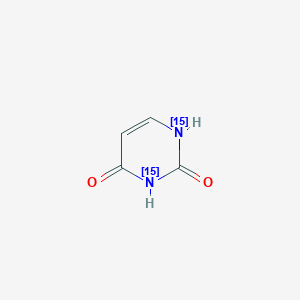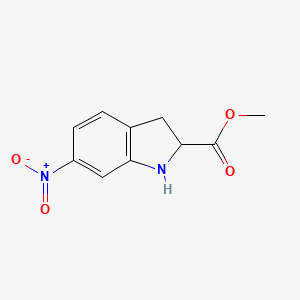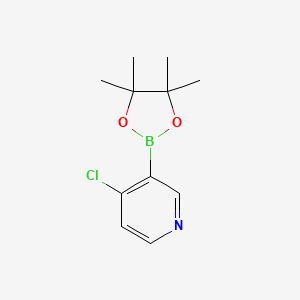
Uracil-15N2
Vue d'ensemble
Description
Uracil-15N2 is a stable isotope of Uracil . It is a common and naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid of RNA .
Synthesis Analysis
This compound is synthesized as a labeled version of Uracil . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The empirical formula of this compound is C4H415N2O2 . Its molecular weight is 114.07 . The SMILES string representation is O=C1[15NH]C=CC(=O)[15NH]1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of over 300°C (dec.) .Applications De Recherche Scientifique
NMR Studies of RNA
- Uracil-15N2 has been used in NMR studies to understand the structure of RNA. For example, nitrogen-15 labeled uracil was synthesized and used to prepare labeled Escherichia coli tRNA(Val) for 500-MHz measurements of 15N and proton chemical shifts. This approach provided insights into the relative stability of different parts of the RNA molecule (Choi & Redfield, 1992).
Vibrational Modes in Uracil
- Studies involving β-Uridine-5′-phosphoric acid-15N2, prepared from 15N-RNA, have been used to investigate the normal modes of vibration in the uracil residue. This research is significant for understanding the electronic properties of uracil in different states (Nishimura et al., 1979).
Synthesis and NMR Spectroscopy
- A procedure for synthesizing uracil-1,3-15N2 and its derivatives has been described, facilitating the study of uracil's structure and interactions using NMR spectroscopy (Lipnick & Fissekis, 1980).
Clinical Chemistry Applications
- Stable isotope dilution assays using [15N2]uracil as an internal standard have been developed for the measurement of orotic acid and uracil in amniotic fluid. This method is important for clinical chemistry and prenatal diagnosis (Jakobs et al., 1984).
Mécanisme D'action
Target of Action
Uracil-15N2 is a labeled form of uracil, a common and naturally occurring pyrimidine derivative . It is one of the four nucleobases in the nucleic acid of RNA . The primary targets of uracil are the enzymes involved in the synthesis and metabolism of RNA.
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of uracil. Uracil is rapidly absorbed and widely distributed in the body. It is metabolized in the liver and excreted in the urine . .
Analyse Biochimique
Biochemical Properties
Uracil-15N2 plays a crucial role in various biochemical reactions, particularly those involving nucleic acids. It is involved in the synthesis and repair of RNA. This compound interacts with several enzymes, including uracil-DNA glycosylase, which is responsible for the removal of uracil from DNA molecules. This interaction is essential for maintaining the integrity of genetic information by preventing mutations that could arise from the presence of uracil in DNA. Additionally, this compound is a substrate for dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of pyrimidines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the regulation of gene expression and cellular metabolism. The incorporation of this compound into RNA can affect the stability and function of RNA molecules, thereby impacting protein synthesis and cell signaling pathways. In cancer cells, the accumulation of uracil in DNA can lead to replication stress and genomic instability, highlighting the importance of this compound in studying cancer biology .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into RNA and DNA, where it can participate in various biochemical processes. This compound binds to specific enzymes such as uracil-DNA glycosylase, facilitating the removal of uracil from DNA and preventing mutations. Additionally, this compound can inhibit or activate certain enzymes involved in pyrimidine metabolism, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its use in long-term studies. It has been observed that this compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays. Its degradation over extended periods can affect the accuracy of experimental outcomes. Long-term exposure to this compound in cell cultures has shown that it can lead to alterations in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is well-tolerated and can be used to study metabolic pathways and enzyme interactions without causing significant toxicity. At high doses, this compound can lead to toxic effects, including disruptions in cellular metabolism and adverse physiological responses. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine salvage pathway and the catabolism of pyrimidines. It interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, which play key roles in the metabolism of pyrimidine nucleotides. The incorporation of this compound into these pathways allows for the study of metabolic flux and the regulation of nucleotide levels in cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via nucleoside transporters and incorporated into RNA and DNA. The distribution of this compound within tissues depends on its interaction with cellular transport mechanisms and its ability to cross cellular membranes. This distribution is essential for understanding the localization and accumulation of this compound in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus and cytoplasm, where it is incorporated into RNA and DNA. The presence of this compound in these compartments allows it to participate in various biochemical processes, including transcription and replication. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, influencing its activity and function within the cell .
Propriétés
IUPAC Name |
(1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH]C(=O)[15NH]C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480694 | |
| Record name | Uracil-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5522-55-4 | |
| Record name | Uracil-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)


![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)





![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)
![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)